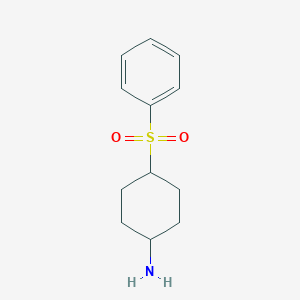
4-(Benzenesulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H17NO2S. It is a derivative of cyclohexanamine, where a benzenesulfonyl group is attached to the cyclohexane ring.
Preparation Methods
The synthesis of 4-(Benzenesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanamine with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexanamine attacks the sulfonyl chloride, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
4-(Benzenesulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The amine group can participate in substitution reactions with electrophiles, such as alkyl halides and acyl chlorides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Benzenesulfonyl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of various functionalized derivatives.
Biological Studies: It is employed in studies investigating the inhibition of enzymes, such as carbonic anhydrase, which is relevant in cancer research.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This interaction can lead to the disruption of metabolic pathways, ultimately affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Benzenesulfonyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Benzenesulfonamide: Both compounds contain a benzenesulfonyl group, but differ in their amine substituents.
Cyclohexanesulfonamide: This compound has a similar cyclohexane ring structure but lacks the benzenesulfonyl group.
Sulfonylureas: These compounds contain a sulfonyl group attached to a urea moiety and are used as antidiabetic agents.
Biological Activity
4-(Benzenesulfonyl)cyclohexan-1-amine, also known as benzenesulfonylcyclohexylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H17N1O2S1
- Molecular Weight : 239.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to exhibit activity through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes.
- Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, sulfonamide derivatives have been reported to exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.
Anticancer Properties
Recent investigations into the anticancer potential of sulfonamide compounds suggest that they can inhibit tumor growth by targeting specific cancer cell lines. The mechanism often involves the modulation of pathways related to cell proliferation and apoptosis.
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
-
Antibacterial Evaluation :
- A study evaluated the antibacterial activity of benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial potency.
-
Anticancer Screening :
- In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.
-
Mechanistic Insights :
- A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This finding supports its role as a candidate for cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition & receptor modulation |
| Sulfanilamide | High | Moderate | Folate synthesis inhibition |
| Benzene sulfonamide derivatives | Variable | Variable | Diverse mechanisms |
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-(benzenesulfonyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H17NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 |
InChI Key |
LSDWCISYDLHLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















